6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil

Übersicht

Beschreibung

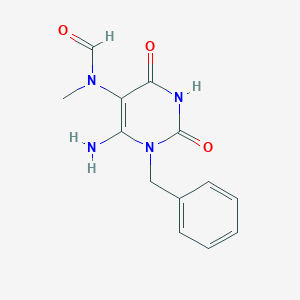

6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil (CAS: 72816-89-8) is a substituted uracil derivative with the molecular formula C₁₃H₁₄N₄O₃ and a molecular weight of 274.28 g/mol . Structurally, it features:

- A benzyl group at the N1 position.

- A formyl-methyl (N-formyl-N-methyl) substituent at the C5 position.

- A 6-amino group on the pyrimidine ring.

This compound is soluble in polar solvents such as water, DMF, DMSO, and methanol, and it exists as a white crystalline solid . It belongs to the class of aromatic nucleotides/nucleobase analogs and is primarily used in antiviral research and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil typically involves the reaction of uracil derivatives with benzyl and formyl groups under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet research-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

Biology: In the study of nucleic acid interactions and enzyme activity.

Medicine: As a potential therapeutic agent in drug development.

Industry: In the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil and related compounds:

Antiviral Activity

- This compound: Exhibits inhibitory activity against adenoviruses due to its structural mimicry of nucleotide bases, interfering with viral DNA replication. Its benzyl and formyl-methyl groups enhance binding to viral polymerases .

- 1-Benzyl-5-(arylamino)uracil derivatives: Active against HIV-1 and Epstein-Barr virus (EBV). The arylamino group at C5 improves specificity for viral reverse transcriptases .

- 6-Amino-5-bromo-1-methyluracil (CAS: 14094-37-2): Used in organic synthesis but lacks direct antiviral data. The bromo substituent facilitates cross-coupling reactions .

Antimicrobial Activity

- 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil (CAS: 55782-76-8): Shows moderate antibacterial activity against Gram-positive bacteria, attributed to the C3 methyl group enhancing membrane permeability .

Biologische Aktivität

6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil is a derivative of uracil that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has potential applications in antiviral, antibacterial, and anticancer therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 288.3 g/mol. Its structure includes:

- An amino group at the sixth position

- A benzyl group at the first position

- An N-formyl-N-methyl group at the fifth position

These modifications contribute to its distinct biological properties compared to other uracil derivatives.

The biological activity of this compound is primarily attributed to its interactions with nucleic acids and various enzymes. The compound's mechanism of action involves:

- Inhibition of Viral Replication : Studies indicate that derivatives of uracil can inhibit viruses such as HIV and herpes simplex virus by interfering with nucleic acid synthesis .

- Antimycobacterial Activity : It has shown potential against mycobacterial strains, including Mycobacterium tuberculosis, by disrupting cellular processes and promoting cell membrane damage .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression, such as carbonic anhydrases, which are implicated in tumor growth and metastasis .

Biological Activities

The compound exhibits several notable biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits replication of various viruses through nucleic acid interference. |

| Antibacterial | Effective against certain bacterial strains, particularly mycobacteria. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells. |

| Enzyme Inhibition | Acts as an inhibitor for carbonic anhydrases linked to cancer progression. |

Case Studies

- Antiviral Activity : A study demonstrated that 5-substituted uracil derivatives, including this compound, exhibited significant antiviral properties against HIV-1 and herpes family viruses. The mechanism involved the inhibition of viral RNA synthesis, leading to reduced viral loads in vitro .

- Antimycobacterial Properties : Research indicated that this compound effectively inhibited the growth of M. tuberculosis strains by inducing morphological changes in bacterial cells, such as lipid accumulation and membrane disruption .

- Cancer Research : A recent study evaluated the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that it significantly reduced cell viability and promoted apoptosis through caspase activation pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Uracil Core : Starting from uracil or its derivatives.

- Benzylation : Introducing the benzyl group via nucleophilic substitution.

- Formylation and Methylation : Adding the N-formyl-N-methyl group through specific reagents under controlled conditions.

Each step requires precise control over reaction conditions to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of uracil derivatives often involves halogenation or formylation of precursor molecules. For example, 6-amino-5-formamido-uracil analogs can be synthesized via reduction of nitroso intermediates using zinc powder in formic acid and hydrochloric acid, followed by pH-controlled precipitation . To optimize yield, parameters such as reaction time (30 min for complete reduction), stoichiometry of zinc (1 equiv relative to substrate), and solvent choice (aqueous vs. organic) should be systematically tested. Post-synthetic purification via recrystallization (e.g., 50% ethanol) ensures high purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation. For instance:

- ¹H/¹³C NMR : Analyze chemical shifts for the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and formyl/methyl substituents (δ 8.1–8.3 ppm for formyl; δ 3.1–3.3 ppm for N-methyl) .

- MS : Confirm molecular weight (e.g., calculated m/z ~296.12 for C₁₁H₁₀BrN₃O₂ analogs) using high-resolution MS .

Melting point analysis (e.g., 220–222°C for related bromouracil derivatives) further corroborates purity .

Q. What experimental strategies are recommended for assessing solubility and stability of this compound under physiological conditions?

Methodological Answer:

- Solubility Testing : Use a tiered solvent approach (e.g., DMSO for stock solutions, followed by dilution in aqueous buffers). Related analogs show solubility in DMF, methanol, and aqueous base .

- Stability Assays : Perform HPLC or UV-Vis monitoring (λmax ~268 nm at pH 5–10) under varying pH, temperature, and light exposure. Stability in biological matrices (e.g., plasma) requires incubation with protease inhibitors and LC-MS/MS quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Substitution Analysis : Synthesize analogs with modified benzyl (e.g., halogenated or methylated aryl groups) or formyl/methyl groups to probe steric/electronic effects .

- Biological Assays : Test inhibition of target enzymes (e.g., kinases, polymerases) using fluorescence polarization or radiolabeled substrates. For antiviral or anticancer activity, use cell-based viability assays (e.g., MTT) and mechanistic studies (e.g., DNA uracil incorporation via qPCR) .

- Computational Modeling : Perform DFT calculations to predict tautomer stability (lactam vs. lactim forms) and docking simulations to identify binding interactions .

Q. How can contradictions in reported reactivity or biological activity of this compound be resolved?

Methodological Answer:

- Reproducibility Checks : Validate experimental conditions (e.g., solvent purity, oxygen-free environments for zinc-mediated reductions) .

- Cross-Technique Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm substituent positions. For biological discrepancies, standardize assay protocols (e.g., cell line selection, exposure time) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., melting points, IC₅₀ values) to identify outliers and statistically significant trends .

Q. What methodologies are suitable for studying the compound’s role in uracil-DNA repair or interference mechanisms?

Methodological Answer:

- Uracil Incorporation Assays : Use PCR with dUTP substitution to synthesize uracil-containing DNA, followed by glycosylase (e.g., UNG) treatment and piperidine cleavage to map uracil residues .

- Repair Kinetics : Quantify repair efficiency via Southern blot or qPCR in Ung⁻/⁻ cells to isolate AID (Activation-Induced Deaminase) activity .

- Single-Strand Analysis : Separate DNA strands post-replication (e.g., aphidicolin arrest) to quantify uracil distribution via alkaline gel electrophoresis .

Q. Methodological Resources

Eigenschaften

IUPAC Name |

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-16(8-18)10-11(14)17(13(20)15-12(10)19)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3,(H,15,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROCKYIJCHUZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301122834 | |

| Record name | N-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301122834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72816-89-8 | |

| Record name | N-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-methylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72816-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-Amino-1,2,3,4-tetrahydro-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301122834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.